

Application Notes and Protocols for NU-7200, a Novel CDK2 Inhibitor

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Compound of Interest

Compound Name: NU-7200

Cat. No.: B1684134

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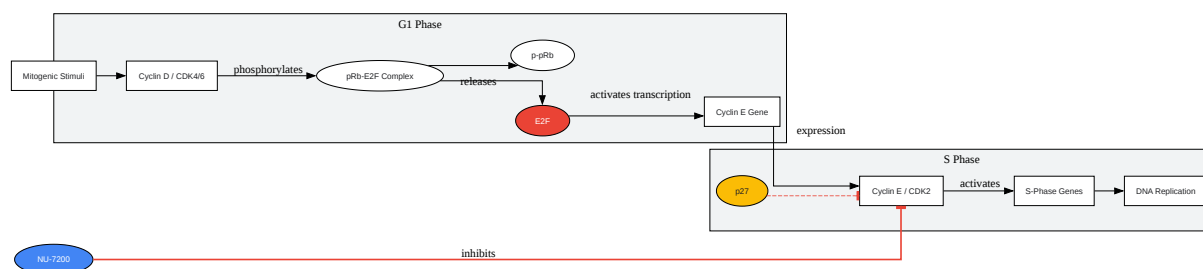
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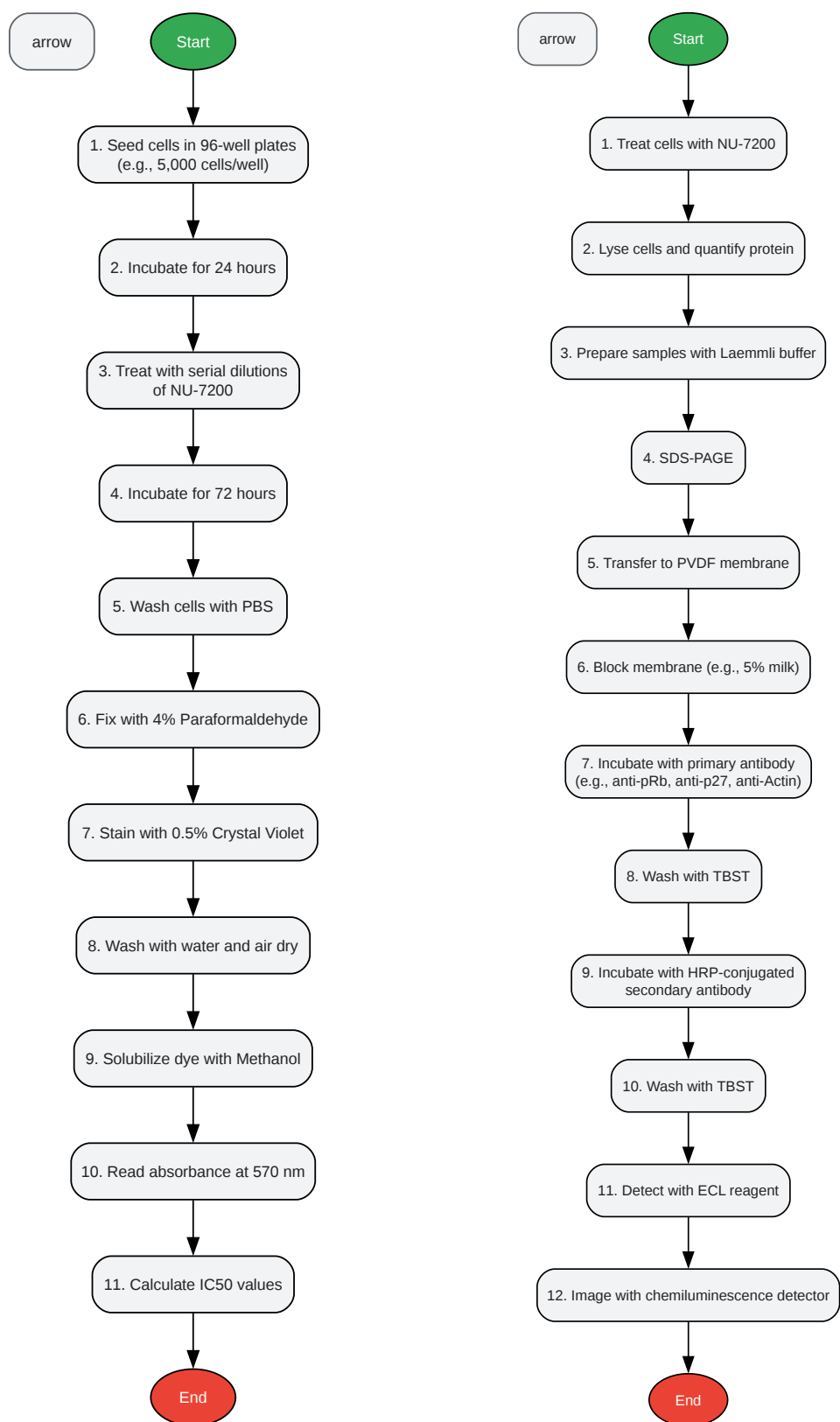
Introduction

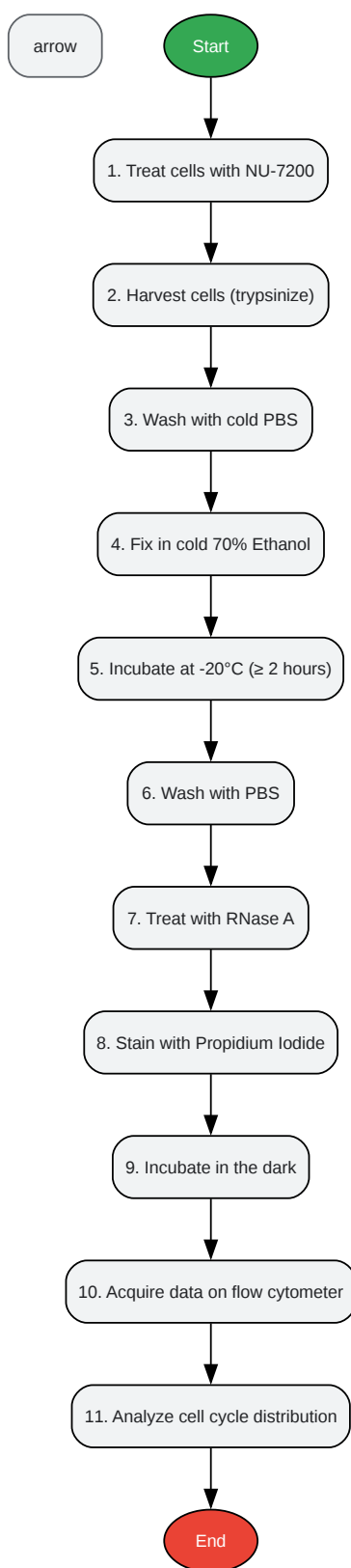
NU-7200 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1] Dysregulation of the CDK2 pathway is a common feature in various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for the in vitro evaluation of **NU-7200** in cell culture, including methods for assessing its anti-proliferative activity, mechanism of action, and effects on cell cycle distribution.

Mechanism of Action

NU-7200 selectively binds to the ATP-binding pocket of the CDK2/Cyclin E complex, preventing the phosphorylation of key substrates required for the G1 to S phase transition. A primary substrate of CDK2 is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes necessary for DNA replication. Inhibition of CDK2 by **NU-7200** maintains pRb in its active, hypophosphorylated state, leading to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation. The activity of CDK inhibitors can also be modulated by endogenous proteins such as p27, which may be upregulated in response to treatment.[2]







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References

- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
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